molecular formula C11H10O4 B6257975 2-(4-ethynyl-2-methoxyphenoxy)acetic acid CAS No. 29171-46-8

2-(4-ethynyl-2-methoxyphenoxy)acetic acid

Cat. No. B6257975
CAS RN: 29171-46-8
M. Wt: 206.2
InChI Key:
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Description

2-(4-ethynyl-2-methoxyphenoxy)acetic acid, more commonly known as EMEPA, is an organic compound that has been studied extensively in the scientific community for its various applications in laboratory experiments. It is an important intermediate in the synthesis of many organic compounds, and its unique properties make it an ideal starting material for a wide range of synthetic processes. EMEPA has also been studied for its potential as a therapeutic agent, as its mechanism of action has been elucidated and its biochemical and physiological effects have been explored. In

Mechanism of Action

EMEPA has been found to bind to the androgen receptor, which is a protein found in the nucleus of cells that is responsible for mediating the effects of androgens, such as testosterone, in the body. By binding to the androgen receptor, EMEPA is able to modulate the activity of the receptor, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
EMEPA has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the androgen receptor, which can lead to changes in gene expression and the production of various hormones and proteins in the body. EMEPA has also been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties, as well as being able to modulate the immune system.

Advantages and Limitations for Lab Experiments

EMEPA is an ideal starting material for a wide range of synthetic processes due to its unique properties. It is relatively easy to synthesize, and its stability and solubility make it well-suited for use in a variety of laboratory experiments. However, EMEPA can be toxic if not handled properly, and its use should be done with caution.

Future Directions

EMEPA has shown great potential as a therapeutic agent, and further research is needed to explore its potential applications in medicine. Additionally, further research is needed to explore the biochemical and physiological effects of EMEPA, as well as its potential side effects. Additionally, further research is needed to explore the potential use of EMEPA as a starting material for new synthetic processes. Finally, further research is needed to explore the potential of EMEPA as a tool for studying the androgen receptor and its effects on gene expression and hormone production.

Synthesis Methods

EMEPA can be synthesized through a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stille reaction. The Wittig reaction is a chemical reaction that involves the formation of a carbon-carbon double bond from a phosphonium salt, and is the most commonly used method for synthesizing EMEPA. The Horner-Wadsworth-Emmons reaction is a variant of the Wittig reaction and involves the use of an alkyl lithium reagent. The Stille reaction is a palladium-catalyzed coupling reaction that is used to form carbon-carbon bonds and is often used to synthesize EMEPA.

Scientific Research Applications

EMEPA has been studied extensively in the scientific community for its various applications in laboratory experiments. It is an important intermediate in the synthesis of many organic compounds, and its unique properties make it an ideal starting material for a wide range of synthetic processes. EMEPA has also been studied for its potential as a therapeutic agent, as its mechanism of action has been elucidated and its biochemical and physiological effects have been explored.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethynyl-2-methoxyphenoxy)acetic acid involves the reaction of 4-ethynyl-2-methoxyphenol with chloroacetic acid, followed by deprotection and decarboxylation.", "Starting Materials": [ "4-ethynyl-2-methoxyphenol", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 4-ethynyl-2-methoxyphenol (1.0 g, 6.4 mmol) and chloroacetic acid (1.2 g, 12.8 mmol) in dry diethyl ether (20 mL) and add a catalytic amount of hydrochloric acid.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add saturated sodium bicarbonate solution (10 mL) to the reaction mixture and extract with diethyl ether (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in a mixture of methanol and water (1:1) and add sodium hydroxide until the pH reaches 10.", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether (3 x 20 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 9: Purify the white solid by recrystallization from ethanol to obtain 2-(4-ethynyl-2-methoxyphenoxy)acetic acid as a white solid (yield: 70%)." ] }

CAS RN

29171-46-8

Molecular Formula

C11H10O4

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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